N-Acetylnorvaline methyl ester N-Acetylnorvaline methyl ester
Brand Name: Vulcanchem
CAS No.: 1492-17-7
VCID: VC20940128
InChI: InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1
SMILES: CCCC(C(=O)OC)NC(=O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

N-Acetylnorvaline methyl ester

CAS No.: 1492-17-7

Cat. No.: VC20940128

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylnorvaline methyl ester - 1492-17-7

Specification

CAS No. 1492-17-7
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name methyl (2S)-2-acetamidopentanoate
Standard InChI InChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1
Standard InChI Key MINSERPDAGICNH-ZETCQYMHSA-N
Isomeric SMILES CCC[C@@H](C(=O)OC)NC(=O)C
SMILES CCCC(C(=O)OC)NC(=O)C
Canonical SMILES CCCC(C(=O)OC)NC(=O)C

Introduction

Chemical Identity and Structure

N-Acetylnorvaline methyl ester, also known as methyl (2S)-2-acetamidopentanoate, is an N-acetylated and methyl-esterified derivative of the amino acid norvaline. This compound is characterized by the following identifiers:

PropertyValue
CAS Registry Number1492-17-7
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
IUPAC NameMethyl (2S)-2-acetamidopentanoate
Common SynonymsMethyl N-acetyl-L-norvalinate, N-Acetyl-L-norvaline methyl ester, N-Acetylnorvaline methyl ester
The chemical structure of N-acetylnorvaline methyl ester features a central chiral carbon atom with the S-configuration, to which is attached an n-propyl side chain, an amide group (acetylated amino group), and a methyl ester function .

Structural Characteristics

The compound contains a straight aliphatic chain (n-propyl) that extends from the α-carbon, distinguishing it from other amino acid derivatives with branched side chains. The L-configuration at the α-carbon gives the molecule its specific stereochemistry which is important for its biological recognition . The acetyl group at the nitrogen provides enhanced stability compared to the free amino group, while the methyl ester functionality makes the compound more lipophilic compared to the free carboxylic acid .

Physical and Chemical Properties

N-Acetylnorvaline methyl ester exhibits several characteristic physical and chemical properties that influence its behavior in chemical reactions and analytical procedures. These properties are summarized in the following table:

PropertyValue
Physical StateLiquid at room temperature
Density1.017 g/cm³
Boiling Point282.524°C at 760 mmHg
Flash Point124.666°C
LogP1.30450
Polar Surface Area (PSA)55.4-58.89 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds5
The compound has moderate water solubility due to its balanced hydrophilic and hydrophobic features, with a LogP value of 1.30450 indicating a slight preference for organic solvents over water . The presence of the ester and amide groups contributes to hydrogen bonding capabilities, making it interact with both polar and non-polar environments .

Synthesis Methods

Several methods have been developed for the synthesis of N-acetylnorvaline methyl ester, with variations depending on the starting materials and specific requirements.

From L-Norvaline

The most direct route involves a two-step process starting from L-norvaline:

  • Esterification of the carboxylic acid to form L-norvaline methyl ester

  • N-acetylation of the amino group to yield the final product
    The esterification step typically employs anhydrous methanol with acetyl chloride as a catalyst, following the reaction conditions: anhydrous MeOH/acetyl chloride (25:4, v/v) at 70°C for 1 hour . This method has been shown to produce high yields and maintain the stereochemical integrity of the amino acid.

N-Acetylation Methods

For the N-acetylation step, several methods can be employed:

  • Reaction with acetic anhydride in the presence of a base such as triethylamine

  • Reaction with acetyl chloride in the presence of a tertiary amine base

  • Reaction with N-acetoxysuccinimide in an appropriate solvent system
    Di Gioia et al. have reported a simple and efficient method for protecting group manipulation in ionic liquids that can be adapted for acetylation reactions of amino acid esters .

Analytical Applications

N-Acetylnorvaline methyl ester serves important functions in analytical chemistry, particularly in gas chromatography and mass spectrometry applications.

Isotope Ratio Mass Spectrometry

One of the most significant analytical applications of N-acetylnorvaline methyl ester is in gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). The NACME (N-acetyl methyl ester) derivatization procedure has been developed to improve the accuracy and precision of amino acid δ¹³C value determination .
Compared to the N-acetyl-isopropyl (NAIP) ester derivatives, NACME esters have demonstrated several advantages:

  • Baseline-resolved peaks for 15 protein amino acids when using GC columns with polar stationary phases

  • Excellent reproducibility with mean standard deviation of 0.3 per thousand (compared to 0.4 per thousand for NAIP derivatives)

  • Lower errors (±0.6‰ for phenylalanine to ±1.1‰ for serine) due to the higher sample-to-derivative carbon ratio
    The effectiveness of this derivatization has been validated through analysis of diet and bone collagen amino acids of rats reared on different diets, which confirmed both the accuracy and precision of the δ¹³C values obtained .

Gas Chromatography Retention Indices

N-Acetylnorvaline methyl ester demonstrates specific retention behavior in gas chromatography, which is useful for its identification and quantification. When analyzed on a capillary column with 5% phenyl methyl siloxane as the stationary phase, it exhibits a Van Den Dool and Kratz retention index (RI) of 1295 under standard temperature programming conditions .

Biochemical Research Applications

N-Acetylnorvaline methyl ester has been employed in various biochemical research contexts, particularly in enzyme kinetics studies.

Enzyme Kinetics Studies

The compound has been used as a substrate for studying the kinetics of trypsin activity. Research has shown that N-acetyl-L-norvaline methyl ester acts as a non-specific substrate for trypsin, and interestingly, at high concentrations, it exhibits substrate activation properties .
In kinetic studies, the following parameters have been determined for the hydrolysis of N-acetylnorvaline methyl ester by trypsin at pH 8.0 and 25°C:

Kinetic ParameterValue
kcat (low concentration)0.0184 s⁻¹
Km (low concentration)0.08 mM
kcat (high concentration)2.97 s⁻¹
Km (high concentration)56 mM
These studies revealed that the reaction kinetics follow the Michaelis-Menten equation only at low substrate concentrations (less than 0.3 mM), while at higher concentrations, the reaction rate considerably exceeded the maximal rate predicted by this model .

Comparative Studies with Related Compounds

When compared to other N-acetylated amino acid methyl esters, N-acetylnorvaline methyl ester shows distinctive properties due to its straight-chain aliphatic side group. Unlike N-acetyl-L-alanine methyl ester or N-acetyl-L-valine methyl ester, which have methyl or isopropyl side chains respectively, the n-propyl chain of norvaline provides intermediate hydrophobicity and distinct binding characteristics in enzymatic pockets .

Related Compounds and Derivatives

N-Acetylnorvaline methyl ester belongs to a family of amino acid derivatives with structural and functional similarities that are important to understand for comprehensive research applications.

Structural Analogs

Several structural analogs of N-acetylnorvaline methyl ester exist with different modifications:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinctive Features
N-Acetyl-L-norvaline15891-50-6C₇H₁₃NO₃159.18Free carboxylic acid form
L-Norvaline methyl ester29582-96-5C₆H₁₃NO₂131.17Unprotected amino group
N-Acetyl-5-hydroxy-norvaline methyl ester132759-54-7C₈H₁₅NO₄189.21Hydroxylated side chain
N-Methoxycarbonyl-L-norvaline methyl esterN/AC₈H₁₅NO₄189.21Different N-protection group
These analogs differ in their physicochemical properties, reactivity, and applications in various research contexts .

Functional Comparison

The functional differences between N-acetylnorvaline methyl ester and its related compounds are significant for their specific applications:

  • N-Acetyl-L-norvaline: The free carboxylic acid form is more hydrophilic and can participate in hydrogen bonding and ionic interactions. It is often used in peptide synthesis and for preparing more complex derivatives .

  • L-Norvaline methyl ester: With its free amino group, this compound is more reactive and can be used as a building block in the synthesis of various pharmaceuticals and in studies related to amino acid metabolism and protein synthesis .

  • N-Acetyl-5-hydroxy-norvaline methyl ester: The hydroxylated variant offers additional functionalization opportunities and different solubility properties, making it useful in specialized applications requiring these features .

Current Research and Future Perspectives

Research involving N-acetylnorvaline methyl ester continues to evolve, with several emerging applications and developments.

Analytical Method Development

Recent advances in analytical techniques have expanded the utility of N-acetylnorvaline methyl ester in chromatographic applications. The development of more sensitive detection methods and improved column technologies has enhanced the resolution and accuracy of amino acid analysis using this derivative .

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